molecular formula C16H14N2O2S B11945205 3,6-Diphenyl-2,7-dihydro-1,4,5-thiadiazepine 1,1-dioxide CAS No. 14954-09-7

3,6-Diphenyl-2,7-dihydro-1,4,5-thiadiazepine 1,1-dioxide

Cat. No.: B11945205
CAS No.: 14954-09-7
M. Wt: 298.4 g/mol
InChI Key: NHZMERSIZAOIPM-UHFFFAOYSA-N
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Description

3,6-Diphenyl-2,7-dihydro-1,4,5-thiadiazepine 1,1-dioxide is a heterocyclic compound with the molecular formula C16H14N2O2S. It belongs to the class of thiadiazepines, which are known for their diverse biological activities. This compound is characterized by a seven-membered ring containing nitrogen, sulfur, and oxygen atoms, along with two phenyl groups attached at positions 3 and 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diphenyl-2,7-dihydro-1,4,5-thiadiazepine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with sulfur-containing reagents. For example, the reaction of 3,6-diphenyl-1,2,4,5-tetrazine with sulfur dioxide in the presence of a base can yield the desired thiadiazepine compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,6-Diphenyl-2,7-dihydro-1,4,5-thiadiazepine 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiadiazepine without the dioxide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiadiazepine without the dioxide group.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3,6-Diphenyl-2,7-dihydro-1,4,5-thiadiazepine 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3,6-Diphenyl-2,7-dihydro-1,4,5-thiadiazepine 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3,6-Diphenyl-2,5-dihydro-1,4,5-thiadiazepine: Similar structure but lacks the 1,1-dioxide group.

    1,2,4-Benzothiadiazine-1,1-dioxide: Contains a benzene ring fused to the thiadiazepine ring, with similar biological activities.

Uniqueness

3,6-Diphenyl-2,7-dihydro-1,4,5-thiadiazepine 1,1-dioxide is unique due to the presence of the 1,1-dioxide group, which can significantly influence its chemical reactivity and biological activity. This group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

14954-09-7

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

3,6-diphenyl-2,7-dihydro-1,4,5-thiadiazepine 1,1-dioxide

InChI

InChI=1S/C16H14N2O2S/c19-21(20)11-15(13-7-3-1-4-8-13)17-18-16(12-21)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

NHZMERSIZAOIPM-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN=C(CS1(=O)=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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